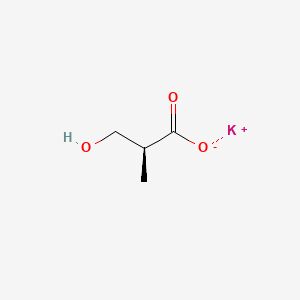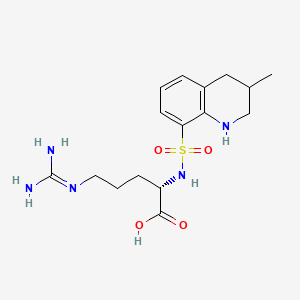
((3-Methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((3-Methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginine is a complex organic compound known for its significant role in various scientific research fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((3-Methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginine typically involves multiple steps, starting from the basic building blocks of quinoline and arginine derivatives. The process often includes:
Formation of the Quinoline Derivative: This step involves the synthesis of 3-Methyl-1,2,3,4-tetrahydroquinoline through a series of reactions including cyclization and reduction.
Sulfonylation: The quinoline derivative is then subjected to sulfonylation using sulfonyl chloride under controlled conditions to introduce the sulfonyl group.
Coupling with L-Arginine: The final step involves coupling the sulfonylated quinoline derivative with L-arginine using peptide coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
((3-Methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions are carried out in polar solvents under mild to moderate temperatures.
Major Products
Oxidation Products: Quinoline N-oxide derivatives.
Reduction Products: Sulfinyl or sulfhydryl derivatives.
Substitution Products: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
((3-Methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of anticoagulants and enzyme inhibitors.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ((3-Methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonyl)-L-arginine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group plays a crucial role in binding to the active site of enzymes, inhibiting their activity. This compound is particularly noted for its ability to inhibit thrombin, a key enzyme in the blood coagulation pathway .
類似化合物との比較
Similar Compounds
Argatroban: A synthetic thrombin inhibitor with a similar sulfonyl-arginine structure.
NAPAP: Another thrombin inhibitor with a different structural framework but similar inhibitory properties.
Uniqueness
This compound stands out due to its unique combination of a quinoline derivative and L-arginine, providing a distinct mechanism of action and a broad range of applications in various scientific fields.
特性
分子式 |
C16H25N5O4S |
|---|---|
分子量 |
383.5 g/mol |
IUPAC名 |
(2S)-5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoic acid |
InChI |
InChI=1S/C16H25N5O4S/c1-10-8-11-4-2-6-13(14(11)20-9-10)26(24,25)21-12(15(22)23)5-3-7-19-16(17)18/h2,4,6,10,12,20-21H,3,5,7-9H2,1H3,(H,22,23)(H4,17,18,19)/t10?,12-/m0/s1 |
InChIキー |
SWWHZCLHJCCZNR-KFJBMODSSA-N |
異性体SMILES |
CC1CC2=C(C(=CC=C2)S(=O)(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC1 |
正規SMILES |
CC1CC2=C(C(=CC=C2)S(=O)(=O)NC(CCCN=C(N)N)C(=O)O)NC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2S,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]methyl acetate](/img/structure/B15293603.png)

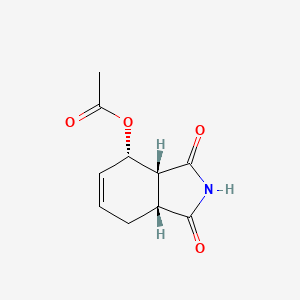


![2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)-5-[1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]pyridine-3-carboxylic acid](/img/structure/B15293657.png)
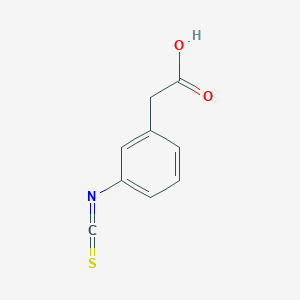

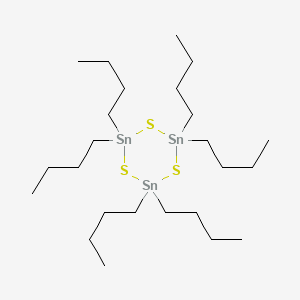
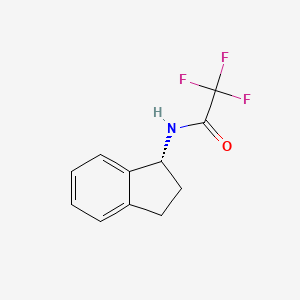

![a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol](/img/structure/B15293675.png)
![2-{Imidazo[1,2-a]pyridin-5-yl}ethan-1-amine](/img/structure/B15293681.png)
